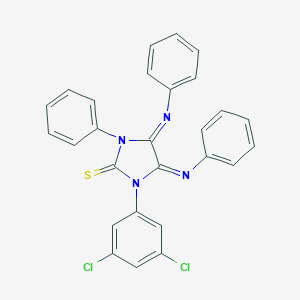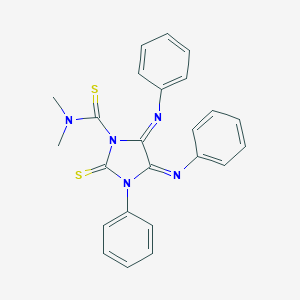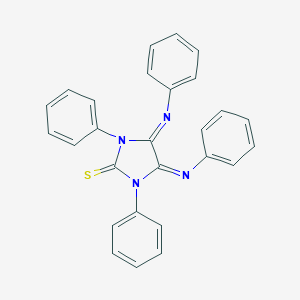![molecular formula C37H31N5O2S2 B307251 benzyl N-{4,5-bis[(4-methoxyphenyl)imino]-3-phenyl-1,3-thiazolidin-2-ylidene}-N'-phenylimidothiocarbamate](/img/structure/B307251.png)
benzyl N-{4,5-bis[(4-methoxyphenyl)imino]-3-phenyl-1,3-thiazolidin-2-ylidene}-N'-phenylimidothiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
benzyl N-{4,5-bis[(4-methoxyphenyl)imino]-3-phenyl-1,3-thiazolidin-2-ylidene}-N'-phenylimidothiocarbamate is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and imino groups
Preparation Methods
The synthesis of benzyl N-{4,5-bis[(4-methoxyphenyl)imino]-3-phenyl-1,3-thiazolidin-2-ylidene}-N'-phenylimidothiocarbamate typically involves the reaction of 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one in anhydrous ethanol, using piperidine as a catalyst under reflux conditions . This reaction yields the desired compound with high efficiency.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions.
Scientific Research Applications
benzyl N-{4,5-bis[(4-methoxyphenyl)imino]-3-phenyl-1,3-thiazolidin-2-ylidene}-N'-phenylimidothiocarbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imino groups and aromatic rings play a crucial role in binding to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar compounds include:
- (1Z,2E)-1,2-bis(4-methoxyphenyl)-1,2-ethanedione dihydrazone
- 4-{5-[(1Z)-1-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)ethyl]-2-furyl}benzenesulfonamide
Compared to these compounds, benzyl N-{4,5-bis[(4-methoxyphenyl)imino]-3-phenyl-1,3-thiazolidin-2-ylidene}-N'-phenylimidothiocarbamate is unique due to its specific arrangement of aromatic rings and imino groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C37H31N5O2S2 |
|---|---|
Molecular Weight |
641.8 g/mol |
IUPAC Name |
benzyl (NZ)-N-[4,5-bis[(4-methoxyphenyl)imino]-3-phenyl-1,3-thiazolidin-2-ylidene]-N//'-phenylcarbamimidothioate |
InChI |
InChI=1S/C37H31N5O2S2/c1-43-32-22-18-29(19-23-32)38-34-35(39-30-20-24-33(44-2)25-21-30)46-37(42(34)31-16-10-5-11-17-31)41-36(40-28-14-8-4-9-15-28)45-26-27-12-6-3-7-13-27/h3-25H,26H2,1-2H3/b38-34?,39-35?,40-36?,41-37- |
InChI Key |
OZGSLLJSNBWCJV-LBMGDAQISA-N |
SMILES |
COC1=CC=C(C=C1)N=C2C(=NC3=CC=C(C=C3)OC)SC(=NC(=NC4=CC=CC=C4)SCC5=CC=CC=C5)N2C6=CC=CC=C6 |
Isomeric SMILES |
COC1=CC=C(C=C1)N=C2C(=NC3=CC=C(C=C3)OC)S/C(=N\C(=NC4=CC=CC=C4)SCC5=CC=CC=C5)/N2C6=CC=CC=C6 |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2C(=NC3=CC=C(C=C3)OC)SC(=NC(=NC4=CC=CC=C4)SCC5=CC=CC=C5)N2C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1,3-diphenyl-4,5-bis(phenylimino)imidazolidin-2-ylidene]-4-methoxybenzamide](/img/structure/B307168.png)

![1,3-Bis(4-methylphenyl)-4,5-bis[(4-methylphenyl)imino]imidazolidine-2-thione](/img/structure/B307176.png)

![1-(4-Methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]-3-(phenylsulfonyl)imidazolidine-2-thione](/img/structure/B307178.png)
![1-(4-Chlorobenzoyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione](/img/structure/B307180.png)
![4,5-Bis[(4-methoxyphenyl)imino]-1-[(4-methylphenyl)sulfonyl]-3-phenylimidazolidine-2-thione](/img/structure/B307181.png)
![1-(4-Bromophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione](/img/structure/B307182.png)
![1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione](/img/structure/B307186.png)
![1-Benzoyl-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione](/img/structure/B307187.png)



![1,3-Bis(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione](/img/structure/B307191.png)
